An In-depth Technical Guide to 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
An In-depth Technical Guide to 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, a fluorinated aromatic compound of significant interest in medicinal chemistry, polymer science, and materials research. Also known by its synonym, N-(4-Fluorophenyl)maleimide, this molecule's unique electronic properties, conferred by the fluorine atom and the reactive maleimide ring, make it a versatile building block and a valuable tool for researchers. This document details its physicochemical properties, provides a robust protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its current and potential applications in drug development and beyond. The information is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.
Nomenclature and Chemical Structure
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Systematic IUPAC Name: 1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
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Common Synonym: N-(4-Fluorophenyl)maleimide
The structure consists of a central five-membered pyrrole-2,5-dione (maleimide) ring, which is an unsaturated lactam. The nitrogen atom of this ring is substituted with a 4-fluorophenyl group. The electron-withdrawing nature of the dicarbonyl system makes the double bond of the maleimide ring highly susceptible to nucleophilic attack, a key feature of its reactivity. The fluorine atom on the phenyl ring enhances the compound's stability and modulates its electronic properties and solubility.[1]
Physicochemical Properties
The physical and chemical properties of 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione are critical for its handling, storage, and application in various synthetic and biological systems.
| Property | Value | Source(s) |
| Appearance | White to yellow or green crystalline powder | [1][2] |
| Melting Point | 154 - 158 °C | [1][2] |
| Boiling Point (Predicted) | 317.8 ± 25.0 °C | [2] |
| Density (Predicted) | 1.421 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -0.74 ± 0.20 | [2] |
| Storage Temperature | Room Temperature / Ambient Storage | [1][3] |
| Purity (Typical) | ≥ 98% (GC) | [1] |
Note: Predicted values are computationally derived and should be used as an estimate. Experimental verification is recommended.
The presence of the fluorine atom enhances solubility in organic solvents, which simplifies its handling and application in laboratory settings.[1]
Synthesis and Characterization
The most common and straightforward synthesis of N-substituted maleimides involves the condensation of an amine with maleic anhydride. This two-step, one-pot reaction proceeds through a maleamic acid intermediate, which is then cyclized via dehydration to form the imide ring.
Synthesis Protocol
This protocol describes a standard laboratory procedure for the synthesis of 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione.
Materials:
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4-Fluoroaniline
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Maleic Anhydride
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Glacial Acetic Acid
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Sodium Acetate (anhydrous)
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Ethanol (for recrystallization)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Heating mantle and magnetic stirrer
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoroaniline (1 equivalent) in glacial acetic acid.
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Addition of Reactant: While stirring, add maleic anhydride (1 equivalent) portion-wise to the solution. An exothermic reaction may be observed.
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Formation of Intermediate: Continue stirring the mixture at room temperature for 1 hour to ensure the complete formation of the intermediate, N-(4-fluorophenyl)maleamic acid.
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Cyclization: Add anhydrous sodium acetate (0.3 equivalents) to the flask. Heat the mixture to reflux (approximately 118 °C) and maintain reflux for 2-3 hours.
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Scientific Rationale: Glacial acetic acid serves as the solvent, while sodium acetate acts as a catalyst for the dehydration (cyclization) of the maleamic acid intermediate to the target maleimide.
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Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-water with stirring. A precipitate will form.
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Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove acetic acid and other water-soluble impurities.
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Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product as a crystalline solid.
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Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, MS). The melting point should be sharp and within the expected range (154-158 °C) for a pure sample.[1][2]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione.
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and purity assessment of the compound.
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¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple. The two equivalent protons on the maleimide double bond typically appear as a singlet at approximately 7.0 ppm. The aromatic protons of the 4-fluorophenyl group appear as two multiplets (or two doublets of doublets) in the aromatic region (typically 7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands. Strong C=O stretching vibrations for the imide carbonyl groups are expected around 1700-1780 cm⁻¹. The C-N stretching and C=C stretching bands will also be present.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (191.16 g/mol ).
Reactivity and Applications
The chemical reactivity of 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione is dominated by the electrophilic nature of the maleimide double bond. This makes it an excellent Michael acceptor for soft nucleophiles, particularly thiols.
Thiol-Maleimide Michael Addition
The reaction with cysteine residues in proteins is a cornerstone of bioconjugation chemistry.[4] The maleimide moiety reacts specifically and efficiently with the thiol group of cysteine under physiological conditions (pH 6.5-7.5) to form a stable thioether linkage.[5] This reaction is widely used to link molecules (e.g., drugs, fluorescent probes, or radiolabels) to antibodies and peptides.[4][6]
Caption: Reaction scheme for thiol-maleimide conjugation.
Applications in Drug Development and Research
The unique properties of this compound have led to its use in several areas of research and development:
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Bioconjugation and Drug Delivery: It serves as a critical linker for creating antibody-drug conjugates (ADCs).[4] The maleimide group allows for the site-specific attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
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Radiolabeling for PET Imaging: The 18F-labeled version of this compound, 1-(4-[¹⁸F]fluorophenyl)-1H-pyrrole-2,5-dione ([¹⁸F]FPPD), has been developed as a prosthetic group for labeling thiol-containing biomolecules, such as peptides, for use in Positron Emission Tomography (PET) imaging.[7][8][9]
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Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers, where it can improve thermal and mechanical properties.[1]
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Development of Novel Therapeutics: The pyrrole-2,5-dione scaffold is present in various biologically active molecules. Derivatives have been investigated as cholesterol absorption inhibitors, showing potential in suppressing the formation of foam cells related to atherosclerosis.[10] Some derivatives also exhibit anti-inflammatory and antitumor properties.[11][12][13]
Safety and Handling
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione is classified as an irritant.[2] It can cause skin and eye irritation (Hazard statements H315, H319).[2] Standard laboratory safety precautions should be followed:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or a chemical fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with soap and water.[14]
Conclusion
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione is a highly versatile and valuable chemical entity. Its straightforward synthesis, well-defined physicochemical properties, and predictable reactivity, particularly its Michael addition reaction with thiols, have established it as a vital tool in bioconjugation, drug delivery, and diagnostic imaging. Ongoing research into its derivatives continues to uncover new potential therapeutic applications, highlighting the enduring importance of the maleimide scaffold in medicinal chemistry and materials science.
References
-
SpectraBase. 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)dihydro-3-[4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl]-. Available from: [Link]
-
Koca, İ. & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available from: [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link]
-
NIST WebBook. 1H-Pyrrole-2,5-dione. Available from: [Link]
-
Glaser, M., & Robins, E. (2022). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 12(1), 1-22. Available from: [Link]
-
Cai, H., et al. (2006). A Thiol-Reactive 18F-Labeling Agent, N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide, and Synthesis of RGD Peptide-Based Tracer for PET Imaging of αvβ3 Integrin Expression. Journal of Nuclear Medicine, 47(7), 1172-1180. Available from: [Link]
-
St. Amant, A. H., et al. (2019). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Bioconjugate Chemistry, 30(5), 1345-1350. Available from: [Link]
-
Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. Available from: [Link]
-
ResearchGate. (2025). A Thiol-Reactive 18F-Labeling Agent, N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide, and Synthesis of RGD Peptide-Based Tracer for PET Imaging of αvβ3 Integrin Expression. Available from: [Link]
-
Li, Y., et al. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. Frontiers in Chemistry, 10, 1062537. Available from: [Link]
-
Otwinowski, M., et al. (2022). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. International Journal of Molecular Sciences, 23(7), 3970. Available from: [Link]
-
Martins, F., et al. (2025). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 30(20), 4785. Available from: [Link]
-
Moon, J. T., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 734-737. Available from: [Link]
-
Wikipedia. N-Ethylmaleimide. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-FLUORO-PHENYL)-PYRROLE-2,5-DIONE | 6633-22-3 [chemicalbook.com]
- 3. 1-(4-Fluorophenyl)-pyrrole-2,5-dione | 6633-22-3 [sigmaaldrich.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 6. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals [thno.org]
- 8. A Thiol-Reactive 18F-Labeling Agent, N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide, and Synthesis of RGD Peptide-Based Tracer for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-(4-Fluorophenyl)maleimide | 6633-22-3 | TCI AMERICA [tcichemicals.com]
